molecular formula C16H21NO4S2 B1657928 N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 58754-98-6

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No. B1657928
CAS RN: 58754-98-6
M. Wt: 355.5 g/mol
InChI Key: QYXKBFTXFSPPQX-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H21NO4S2 and its molecular weight is 355.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

58754-98-6

Molecular Formula

C16H21NO4S2

Molecular Weight

355.5 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-4-methyl-N-(thiophen-2-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C16H21NO4S2/c1-13-6-8-15(9-7-13)23(18,19)17(12-16(20-2)21-3)11-14-5-4-10-22-14/h4-10,16H,11-12H2,1-3H3

InChI Key

QYXKBFTXFSPPQX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CS2)CC(OC)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CS2)CC(OC)OC

Other CAS RN

58754-98-6

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,2-Dimethoxy-N-(thiophen-2-ylmethyl)ethanamine (5 g, 24 mmol) was dissolved in anhydrous dichloromethane and pyridine (5.82 mL, 72 mmol) was added to the reaction. The mixture was cooled down to 0° C. and was treated with para-toluenesulfonyl chloride (5.6 g, 29 mmol) added portionwise. The reaction was allowed to stir at 0° C. for 4 h and was then washed 3 times with 1 N HCl, water and a saturated solution of sodium bicarbonate. The organic layer was dried with sodium sulfate. Purification by flash chromatography using a gradient of 5-30% ethyl acetate in hexanes yielded a white crystalline solid (7.4 g) MS (M+H)+ 356.
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5 g
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5.82 mL
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5.6 g
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Synthesis routes and methods II

Procedure details

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